cyclopropyl(4H-1,2,4-triazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of cyclopropylamine with 4H-1,2,4-triazole-3-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl(4H-1,2,4-triazol-3-yl)carbaldehyde or cyclopropyl(4H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific enzymes and molecular targets. In the case of its antitubercular activity, the compound targets enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase. By inhibiting these enzymes, the compound disrupts the biosynthesis of essential metabolites, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another triazole derivative with similar chemical properties.
4-Amino-5-(heptadec-8-en-1-yl)-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial and antioxidant activities.
Uniqueness
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new drugs with improved efficacy and selectivity .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
cyclopropyl(1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c10-5(4-1-2-4)6-7-3-8-9-6/h3-5,10H,1-2H2,(H,7,8,9) |
InChI Key |
XXULRJYIGWFINL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.